2-Ethyl-7-hydroxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one 2-Ethyl-7-hydroxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.: 62036-43-5
VCID: VC15912055
InChI: InChI=1S/C15H16O4/c1-4-10(17)14-11(5-2)19-12-7-9(16)6-8(3)13(12)15(14)18/h6-7,16H,4-5H2,1-3H3
SMILES:
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol

2-Ethyl-7-hydroxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one

CAS No.: 62036-43-5

Cat. No.: VC15912055

Molecular Formula: C15H16O4

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-7-hydroxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one - 62036-43-5

Specification

CAS No. 62036-43-5
Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
IUPAC Name 2-ethyl-7-hydroxy-5-methyl-3-propanoylchromen-4-one
Standard InChI InChI=1S/C15H16O4/c1-4-10(17)14-11(5-2)19-12-7-9(16)6-8(3)13(12)15(14)18/h6-7,16H,4-5H2,1-3H3
Standard InChI Key SBFGHBUNYIJICS-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=O)C2=C(O1)C=C(C=C2C)O)C(=O)CC

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substituent Configuration

The compound’s structure is based on the 4H-1-benzopyran-4-one scaffold, a bicyclic system comprising a benzene ring fused to a γ-pyrone ring. Key substitutions include:

  • 2-position: Ethyl group (–CH₂CH₃)

  • 3-position: Propanoyl group (–COCH₂CH₃)

  • 5-position: Methyl group (–CH₃)

  • 7-position: Hydroxyl group (–OH)

These substituents influence the molecule’s electronic distribution, solubility, and intermolecular interactions. The ethyl and propanoyl groups at positions 2 and 3 introduce steric bulk, potentially affecting binding interactions in biological systems .

Table 1: Molecular Identity of 2-Ethyl-7-Hydroxy-5-Methyl-3-Propanoyl-4H-1-Benzopyran-4-One

PropertyValue
CAS Number62036-43-5
Molecular FormulaC₁₅H₁₆O₄
Molecular Weight260.285 g/mol
IUPAC Name2-Ethyl-7-hydroxy-5-methyl-3-propanoylchromen-4-one
SMILESCC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)C)OC(=O)CC

The molecular formula C₁₅H₁₆O₄ corresponds to a monoisotopic mass of 260.105 Da, with a calculated exact mass of 260.10500 .

Physicochemical Properties

Predicted Physical Parameters

Experimental data for this compound is sparse, but computational predictions offer preliminary insights:

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Boiling PointNot Available
Density1.283 ± 0.06 g/cm³
pKa7.15 ± 0.40
LogP (Partition Coefficient)2.962

The pKa of 7.15 suggests moderate acidity, likely attributable to the hydroxyl group at position 7. The LogP value of 2.962 indicates moderate lipophilicity, aligning with the presence of nonpolar ethyl and propanoyl groups .

Synthesis and Derivative Chemistry

Synthetic Routes for Analogous Chromones

While no direct synthesis protocol for this compound is documented in the provided sources, methods for structurally related chromones highlight common strategies:

  • Claisen-Schmidt Condensation: Used to form the chromone backbone from substituted acetophenones and aldehydes .

  • Fries Rearrangement: Facilitates acyl group migration in phenolic esters, relevant for introducing propanoyl groups .

  • Protection/Deprotection of Hydroxyl Groups: Critical for regioselective functionalization, as seen in the synthesis of 7-hydroxy-5-methyl derivatives .

For example, the synthesis of 2-(2-oxopropyl)-7-hydroxy-5-methyl-4H-1-benzopyran-4-one (CAS 40738-40-7) involves a four-step sequence starting from 1-(2,4-dihydroxy-6-methylphenyl)ethanone, utilizing potassium carbonate-mediated cyclization and boron tribromide-mediated deprotection .

Derivatives and Modifications

The propanoyl group at position 3 in the target compound suggests potential for further derivatization, such as:

  • Esterification: Reacting the hydroxyl group at position 7 with acyl chlorides to enhance lipophilicity.

  • Reductive Amination: Converting the ketone group in the propanoyl moiety to secondary amines for biological activity modulation .

Biological and Pharmacological Considerations

Activity of Chromone Derivatives

Chromones are known for antioxidant, anti-inflammatory, and anticancer properties. For instance:

  • 7-Hydroxy-5-methyl-2-(2-oxopropyl)chromone exhibits radical-scavenging activity due to its phenolic –OH group .

  • Hesperetin-7-methyl ether (CAS 28590-40-1), a flavanone derivative, shows antimicrobial and neuroprotective effects .

Although specific studies on 2-ethyl-7-hydroxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one are absent, its structural features suggest potential bioactivity warranting further investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator